REACTION_CXSMILES
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[CH3:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].Cl[S:12]([OH:15])(=O)=[O:13].[NH3:16].Cl>C(Cl)(Cl)Cl.O>[CH3:1][C:2]1[CH:10]=[C:9]([S:12](=[O:15])(=[O:13])[NH2:16])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5]
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Name
|
|
Quantity
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1.36 g
|
Type
|
reactant
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Smiles
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CC1=C(C(=O)O)C=CC=C1
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Name
|
|
Quantity
|
8 mL
|
Type
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solvent
|
Smiles
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C(Cl)(Cl)Cl
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Name
|
|
Quantity
|
3.32 mL
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Type
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reactant
|
Smiles
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ClS(=O)(=O)O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
60 °C
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Type
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CUSTOM
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Details
|
stirred at 60° C. for 22 h
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The reaction mixture was cooled to rt
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Type
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FILTRATION
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Details
|
The precipitate was collected by filtration
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Type
|
WASH
|
Details
|
washed with H2O affording the title compound as a white powder (1.37 g)
|
Reaction Time |
22 h |
Name
|
|
Type
|
|
Smiles
|
CC1=C(C(=O)O)C=CC(=C1)S(N)(=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |